molecular formula C6H11ClN2O2 B1410265 1-Ethylpiperazine-2,6-dione hydrochloride CAS No. 1422343-92-7

1-Ethylpiperazine-2,6-dione hydrochloride

Cat. No. B1410265
M. Wt: 178.62 g/mol
InChI Key: OMPJJPDFBSTWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylpiperazine-2,6-dione hydrochloride is a chemical compound with the molecular formula C6H11ClN2O2 and a molecular weight of 178.62 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Ethylpiperazine-2,6-dione hydrochloride is represented by the InChI code: 1S/C6H10N2O2.ClH/c1-2-8-5(9)3-7-4-6(8)10;/h7H,2-4H2,1H3;1H .

Scientific Research Applications

Receptor Activity and Pharmacological Properties

1-Ethylpiperazine-2,6-dione hydrochloride derivatives have been synthesized and studied for their affinities with serotonin 5-HT1A and 5-HT2A receptors. These compounds, particularly those with an ethylene spacer and a cyclohexane moiety, have been regarded as potent 5-HT1A ligands. Some derivatives also exhibit affinity for 5-HT2A receptors and have shown potential as agonists and antagonists of pre- and postsynaptic 5-HT1A receptors in animal models (Obniska et al., 2006).

Cardiovascular Activity

Another study synthesized a series of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydropurine-2,6-diones to assess their cardiovascular properties. These derivatives showed prophylactic antiarrhythmic activity and hypotensive activity, along with affinities for α(1)- and α(2)-adrenoreceptors, indicating their potential in cardiovascular treatment scenarios (Chłoń-Rzepa et al., 2011).

Antidepressant and Anxiolytic Properties

Phenylpiperazine derivatives of 1-Ethylpiperazine-2,6-dione hydrochloride, such as HBK-14 and HBK-15, have been evaluated for their antidepressant-like and anxiolytic-like properties in animal models. These compounds showed high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors. Their antidepressant and anxiolytic-like effects were associated with the involvement of the serotonergic system, particularly the 5-HT1A receptor (Pytka et al., 2015).

Dipeptidomimetics and Malaria Inhibition

The 1,3,5-triazepane-2,6-dione system, structurally related to 1-Ethylpiperazine-2,6-dione hydrochloride, has been developed as a novel, conformationally restricted dipeptidomimetic. This has shown potential in inhibiting the malaria liver stage, indicating its promise in intervening with biological pathways (Lena et al., 2006).

Safety And Hazards

For safety information and hazards related to 1-Ethylpiperazine-2,6-dione hydrochloride, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-ethylpiperazine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-2-8-5(9)3-7-4-6(8)10;/h7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPJJPDFBSTWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperazine-2,6-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.